![molecular formula C18H18N2O2 B610738 3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one CAS No. 89109-20-6](/img/structure/B610738.png)
3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one
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Overview
Description
SCH 12223 is a unique agent which protects both gastric and intestinal epithelia from noxious stimuli.
Scientific Research Applications
Antiallergy Agent
A novel class of antiallergy agents includes substituted 1,8-naphthyridin-2(1H)-ones, which have shown potential in inhibiting allergic and nonallergic bronchospasm in animal models. 1-Phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one, a compound in this series, was identified for its promising antiallergy activity, potentially through the inhibition of sulfidopeptide leukotrienes release (Sherlock et al., 1988).
Cytotoxic Activity
Research has focused on the cytotoxic activity of 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives, aiming to enhance their pharmacokinetic characteristics for preclinical studies. This has led to the synthesis of several 3-carboxylic acid derivatives designed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for drug development (Kai Lin, 2006).
Synthesis for ACAT Inhibition
Efforts in synthesizing naphthyridine parts of potent ACAT (acyl-CoA: cholesterol acyltransferase) inhibitors include 3-Amino-4-[3-(3-benzyloxypropoxy)phenyl]-1-butyl-1,8-naphthyridin-2(1H)-one. This synthesis is part of developing effective inhibitors of ACAT, a target for treating cholesterol-related disorders (Ban et al., 2005).
Photoinduced Molecular Transformations
Investigations into photoinduced molecular transformations using 4-hydroxy-1-phenyl[1,8]naphthyridin-2(1H)-one have contributed to the understanding of regioselective scission of cyclobutanoxyl radicals. This research aids in exploring novel methods for molecular rearrangement and synthesis in organic chemistry (Senboku et al., 1996).
Antitumor Agents
The substituted 2-aryl-1,8-naphthyridin-4(1H)-ones have been synthesized and evaluated for their potential as antitumor agents. These compounds showed significant cytotoxic effects against various human tumor cell lines and inhibited tubulin polymerization, suggesting their potential in cancer therapy (Chen et al., 1997).
Synthesis of Pentacyclic Polyheterocycles
The synthesis of pentacyclic polyheterocycles has been achieved through regioselective Claisen rearrangement of 4-(4′-aryloxybut-2′-ynyloxy)-1-phenyl-1,8-naphthyridin-2(1H)-ones. This methodology is important for the creation of complex molecular structures with potential pharmaceutical applications (Majumdar & Rafique-ul-Islam, 2007).
Antibacterial Activity
Studies on the antibacterial activity of various 1,8-Naphthyridinyl-1,3,4-oxadiazoles, synthesized from 3-Phenyl-1,8-naphthyridin-2(1H)-one, have contributed to the development of new antibacterial compounds (Mogilaiah et al., 2004).
properties
CAS RN |
89109-20-6 |
---|---|
Product Name |
3-Butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2(1H)-one |
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.35 |
IUPAC Name |
3-butyl-4-hydroxy-1-phenyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-10-15-16(21)14-11-7-12-19-17(14)20(18(15)22)13-8-5-4-6-9-13/h4-9,11-12,21H,2-3,10H2,1H3 |
SMILES |
CCCCC1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sch 12223; Sch12223; Sch-12223. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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